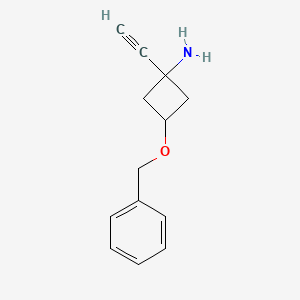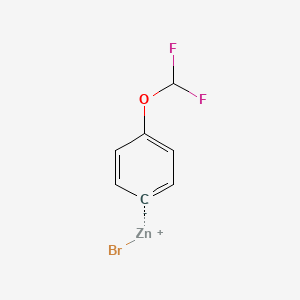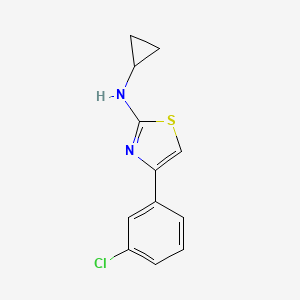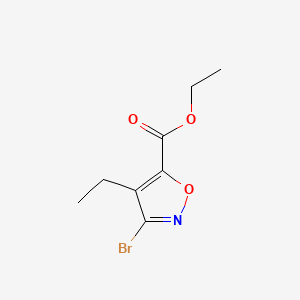
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate is a chemical compound with the molecular formula C8H10BrNO3 and a molecular weight of 248.08 g/mol . It belongs to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions . Isoxazole derivatives have gained significant attention due to their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with suitable dipolarophiles . One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of ethyl nitroacetate and aromatic aldehydes in the presence of a catalyst such as DABCO under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows the compound to bind to biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate include other isoxazole derivatives such as:
- Ethyl 3-bromo-4-methylisoxazole-5-carboxylate
- Ethyl 3-chloro-4-ethylisoxazole-5-carboxylate
- Ethyl 3-bromo-4-phenylisoxazole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity . The presence of the bromine atom and the ethyl group at specific positions on the ring can lead to distinct properties compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C8H10BrNO3 |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
ethyl 3-bromo-4-ethyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H10BrNO3/c1-3-5-6(8(11)12-4-2)13-10-7(5)9/h3-4H2,1-2H3 |
Clé InChI |
KSYKCGJDZBBBTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(ON=C1Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
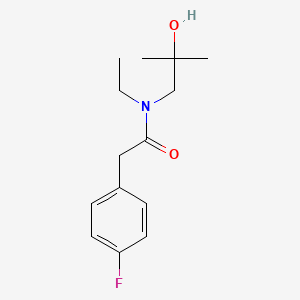
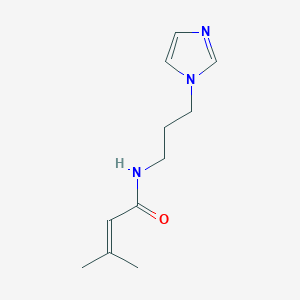
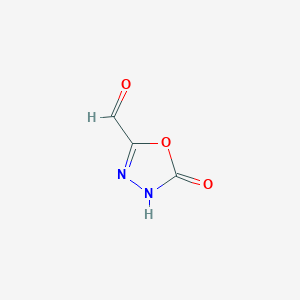
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
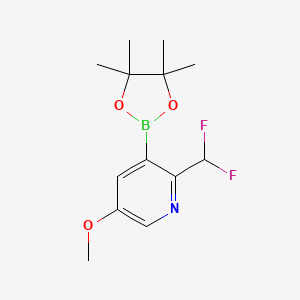
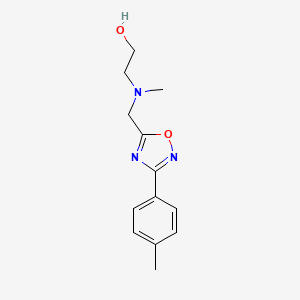
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
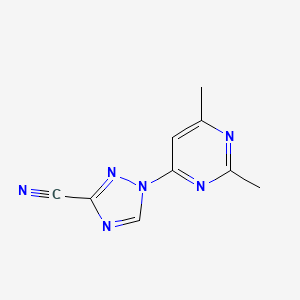
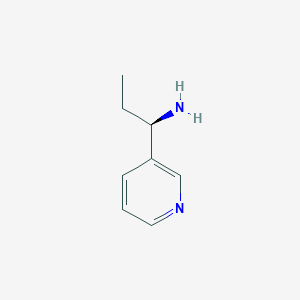
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
